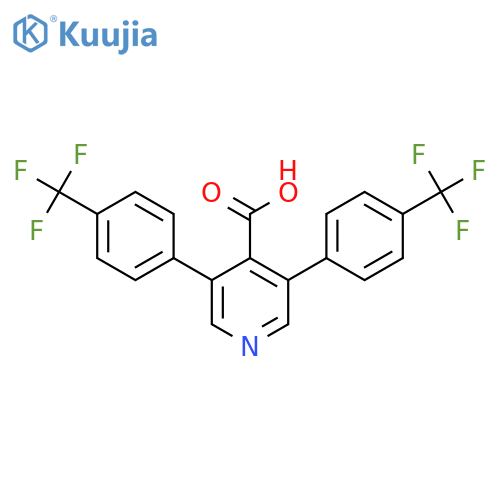Cas no 1261755-42-3 (3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid)

1261755-42-3 structure
商品名:3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid
CAS番号:1261755-42-3
MF:C20H11F6NO2
メガワット:411.297266244888
CID:4985011
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid
-
- インチ: 1S/C20H11F6NO2/c21-19(22,23)13-5-1-11(2-6-13)15-9-27-10-16(17(15)18(28)29)12-3-7-14(8-4-12)20(24,25)26/h1-10H,(H,28,29)
- InChIKey: ZDVDWBMSKISYJW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)C1C=NC=C(C2C=CC(C(F)(F)F)=CC=2)C=1C(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 520
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 5.4
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013006450-250mg |
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid |
1261755-42-3 | 97% | 250mg |
494.40 USD | 2021-07-04 | |
| Alichem | A013006450-1g |
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid |
1261755-42-3 | 97% | 1g |
1,490.00 USD | 2021-07-04 | |
| Alichem | A013006450-500mg |
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid |
1261755-42-3 | 97% | 500mg |
863.90 USD | 2021-07-04 |
3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
1261755-42-3 (3,5-Bis(4-(trifluoromethyl)phenyl)isonicotinic acid) 関連製品
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
